N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
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Overview
Description
N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a synthetic organic compound that features a fluorophenyl group and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Dithiepan Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxy Group: This step might be achieved through selective oxidation reactions.
Attachment of the Fluorophenyl Group: This could be done via nucleophilic substitution reactions.
Formation of the Oxamide Linkage: This step might involve the reaction of an amine with an oxalyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The oxamide linkage can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving Lewis acids like AlCl₃ (Aluminium chloride) or FeCl₃ (Ferric chloride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or pharmacophore.
Materials Science: In the development of novel materials with unique properties.
Chemical Biology: As a probe or tool for studying biological systems.
Industry: In the synthesis of specialty chemicals or as a catalyst.
Mechanism of Action
The mechanism of action of N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- N’-(3-Bromophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- N’-(3-Methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Uniqueness
N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S2/c15-10-2-1-3-11(6-10)17-13(19)12(18)16-7-14(20)8-21-4-5-22-9-14/h1-3,6,20H,4-5,7-9H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBKBDGULBVQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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